1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride
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Overview
Description
1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and potential therapeutic applications . This compound is of interest in medicinal chemistry due to its potential biological activities against various pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline derivative using reducing agents like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, fully saturated tetrahydroisoquinoline analogs, and substituted isoquinoline compounds .
Scientific Research Applications
1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating neurotransmitter systems, inhibiting enzymes involved in pathogen metabolism, or interacting with cellular receptors . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one
- 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one
- 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one
- 2-[6,7-dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one
Uniqueness
1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its biological activity and chemical reactivity. The presence of the ethanone group at the 5-position of the tetrahydroisoquinoline ring distinguishes it from other similar compounds and may contribute to its unique pharmacological properties .
Properties
CAS No. |
2751611-65-9 |
---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
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